4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride
Description
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is a quaternary ammonium compound characterized by a butynyl backbone substituted with dimethylamino and dimethylcarbamate groups, terminated by a hydrochloride salt.
Properties
CAS No. |
3854-11-3 |
|---|---|
Molecular Formula |
C9H17ClN2O2 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
4-(dimethylcarbamoyloxy)but-2-ynyl-dimethylazanium;chloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10(2)7-5-6-8-13-9(12)11(3)4;/h7-8H2,1-4H3;1H |
InChI Key |
UNGXJMIAUCQUTF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC#CCOC(=O)N(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride typically involves the reaction of dimethylamine with but-2-yne-1,4-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reaction of Dimethylamine with But-2-yne-1,4-diol: This step involves the nucleophilic attack of dimethylamine on the but-2-yne-1,4-diol, leading to the formation of the carbamate ester.
Catalysis: Catalysts such as iron-chrome catalysts (e.g., TZC-3/1) are used to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of flow systems and solid catalysts can improve the yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Table 1: Structural and Functional Comparisons
Key Observations :
In contrast, Dimetilan (a pyrazole carbamate) is explicitly used as an insecticide, highlighting how heterocyclic substituents (e.g., pyrazole vs. butynyl) alter bioactivity . Replacing the carbamate with an acetate ester (as in 4-dimethylaminobut-2-ynyl acetate) reduces molecular weight and toxicity, with the latter showing an LD₅₀ >50 mg/kg in mice .
Dimetilan’s high insecticidal activity implies selective toxicity, whereas pyridostigmine’s carbamate group is optimized for reversible cholinesterase inhibition in mammals .
Physicochemical Properties: The hydrochloride salt in the target compound and methyl 4-aminobut-2-ynoate hydrochloride enhances water solubility compared to non-salt forms (e.g., Dimetilan) .
Cholinesterase Inhibition Potential
The dimethylcarbamate group is a hallmark of acetylcholinesterase inhibitors (e.g., pyridostigmine), which reversibly bind to the enzyme’s active site. The target compound’s tertiary amine and quaternary structure may enhance blood-brain barrier penetration or duration of action compared to simpler carbamates like pyridin-3-yl dimethylcarbamate .
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